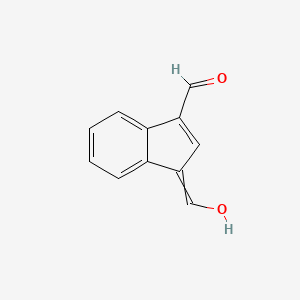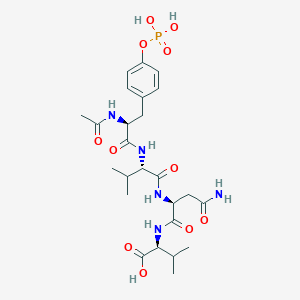![molecular formula C12H15ClNO5P B12568057 Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate CAS No. 191476-76-3](/img/structure/B12568057.png)
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chloro-substituted ethenyl group, which is further connected to a nitrophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted ethenyl compound in the presence of a base. One common method is the Arbuzov reaction, where diethyl phosphite reacts with 1-chloro-2-(4-nitrophenyl)ethene under mild conditions to form the desired phosphonate.
Reaction Conditions:
Reagents: Diethyl phosphite, 1-chloro-2-(4-nitrophenyl)ethene
Catalyst: Base (e.g., sodium hydride)
Solvent: Anhydrous tetrahydrofuran
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to 60°C)
Reduction: Hydrogen gas, palladium on carbon catalyst, solvent (e.g., ethanol), temperature (room temperature to 50°C)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water), temperature (room temperature to 80°C)
Major Products
Substitution: Diethyl [1-amino-2-(4-nitrophenyl)ethenyl]phosphonate
Reduction: Diethyl [1-chloro-2-(4-aminophenyl)ethenyl]phosphonate
Oxidation: Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonic acid
科学研究应用
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The phosphonate group can participate in various phosphorylation reactions, making it a versatile compound in organic synthesis.
相似化合物的比较
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate can be compared with other similar compounds such as:
- Diethyl [1-chloro-2-(4-methylphenyl)ethenyl]phosphonate
- Diethyl [1-chloro-2-(4-methoxyphenyl)ethenyl]phosphonate
- Diethyl [1-chloro-2-(4-fluorophenyl)ethenyl]phosphonate
Uniqueness:
- The presence of the nitro group in this compound imparts unique reactivity, making it suitable for specific applications in organic synthesis and materials science.
- The chloro group provides a site for nucleophilic substitution, allowing for the introduction of various functional groups.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and medicinal chemistry. Further research into its applications and mechanisms of action will continue to expand its utility in scientific research.
属性
CAS 编号 |
191476-76-3 |
|---|---|
分子式 |
C12H15ClNO5P |
分子量 |
319.68 g/mol |
IUPAC 名称 |
1-(2-chloro-2-diethoxyphosphorylethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H15ClNO5P/c1-3-18-20(17,19-4-2)12(13)9-10-5-7-11(8-6-10)14(15)16/h5-9H,3-4H2,1-2H3 |
InChI 键 |
HGLCBURWQCCKFT-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(=CC1=CC=C(C=C1)[N+](=O)[O-])Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


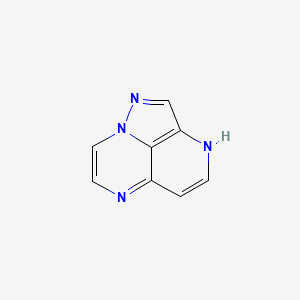
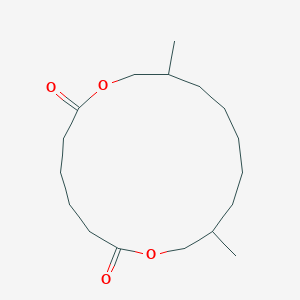
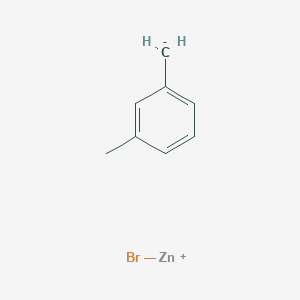

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)

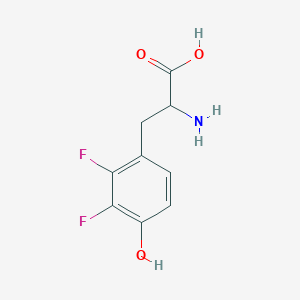


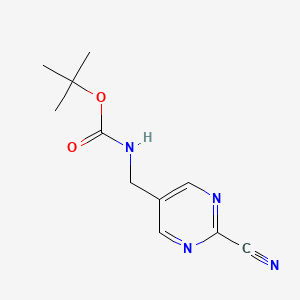
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
